molecular formula C10H13NO B3286610 (4-(Allyloxy)phenyl)methanamine CAS No. 83171-41-9

(4-(Allyloxy)phenyl)methanamine

Cat. No.: B3286610
CAS No.: 83171-41-9
M. Wt: 163.22 g/mol
InChI Key: BQJOKMLXFZHRFX-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Amine and Ether Chemistry

Amines and ethers represent two of the most fundamental and pervasive functional groups in organic chemistry. Amines are central to a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, owing to their basicity and nucleophilicity bldpharm.com. Benzylamines, in particular, are recognized as crucial intermediates in the synthesis of numerous therapeutic agents organic-chemistry.orgresearchgate.net. The global market for benzylamine (B48309) reflects its industrial importance, driven by its use in pharmaceuticals, agrochemicals, and polymer chemistry researchgate.net.

Ethers, characterized by their relative stability, are also integral to many natural products and synthetic compounds. The allyloxy group, specifically, introduces a reactive alkene functionality that can participate in a variety of subsequent transformations. The strategic incorporation of both an amine and an allyloxy ether within the same molecule, as seen in (4-(Allyloxy)phenyl)methanamine, creates a bifunctional platform for diverse chemical elaborations.

Overview of Structural Features and Their Implications for Chemical Reactivity

The structure of this compound combines a primary benzylic amine with a para-substituted allyloxy group on the phenyl ring. This unique arrangement of functional groups dictates its chemical behavior.

The Benzylamine Moiety : The primary amine attached to a benzylic carbon is a key reactive site. The nitrogen's lone pair of electrons makes it nucleophilic, readily participating in reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds nih.govunl.edu. The benzylic position is also susceptible to functionalization chemicalregister.comcam.ac.ukhoffmanchemicals.com.

The Allyloxy Group : The ether linkage provides a degree of conformational flexibility. More importantly, the terminal double bond of the allyl group is a handle for a wide range of chemical transformations. It can undergo addition reactions, be a partner in palladium-catalyzed cross-coupling reactions (such as the Tsuji-Trost reaction), and participate in metathesis, among other possibilities nbinno.comnih.govnih.govnih.gov.

The interplay between these two functional groups allows for sequential or, in some cases, orthogonal functionalization, making it a versatile building block for creating molecular diversity.

Current Research Landscape and Gaps in the Study of Allyloxy-Substituted Phenylmethanamines

Research involving substituted benzylamines is an active area, particularly in the field of medicinal chemistry where they serve as scaffolds for the development of new therapeutic agents researchgate.netnbinno.comnih.govchemicalbook.com. The introduction of an allyloxy group can be viewed through the lens of bioisosterism , a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic properties lehigh.eduresearchgate.netresearchgate.net. The allyloxy group can modulate properties like lipophilicity and metabolic stability.

Despite the potential, a thorough survey of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated studies. While its use as a reagent in the preparation of novel 3-aminomethylindole derivatives with potential anti-inflammatory and neurotrophic properties has been noted, detailed investigations into its broader synthetic utility and the full scope of its reactivity are not widely published. This represents a significant gap in the current research landscape. Further exploration of its reaction chemistry and applications could unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-prop-2-enoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJOKMLXFZHRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284909
Record name 4-(2-Propen-1-yloxy)benzenemethanamine
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Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83171-41-9
Record name 4-(2-Propen-1-yloxy)benzenemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(2-Propen-1-yloxy)benzenemethanamine
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Record name 1-[4-(prop-2-en-1-yloxy)phenyl]methanamine
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Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO nih.gov
Molecular Weight 163.22 g/mol nih.gov
Appearance Yellow to pale yellow oil nih.gov
Boiling Point (Predicted) 273.8 ± 20.0 °C
Density (Predicted) 1.010 ± 0.06 g/cm³
pKa (Predicted) 9.29 ± 0.10
CAS Number 83171-41-9 nih.gov

This table is based on predicted data and information from chemical suppliers and may not reflect experimentally verified values.

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Allyloxy Phenyl Methanamine

Reactivity Profiles of the Primary Amine Functionality

The primary amine group attached to the benzylic carbon is a key center of reactivity. Its nucleophilic nature and the presence of N-H bonds allow it to participate in a wide array of organic reactions.

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

The primary amine of (4-(Allyloxy)phenyl)methanamine acts as a potent nucleophile, readily reacting with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms on the nitrogen with alkyl groups. The reaction with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism, leading to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, results in the formation of stable amide derivatives. This transformation is typically rapid and provides a common method for protecting the amine group or introducing new functionalities into the molecule.

Table 1: General Schemes for N-Alkylation and N-Acylation

Reaction TypeGeneral SchemeReagents (Examples)Product Type
N-Alkylation R-NH₂ + R'-X → R-NH-R'Alkyl halides (e.g., CH₃I)Secondary Amine
N-Acylation R-NH₂ + R'-COCl → R-NH-CO-R'Acyl chlorides (e.g., Acetyl chloride)Amide

R represents the (4-(allyloxy)phenyl)methyl group.

Condensation and Imine Formation Reactions

This compound readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reversible, acid-catalyzed reaction is a cornerstone of amine chemistry. masterorganicchemistry.comlibretexts.org

The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgmdpi.com Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water). libretexts.org Elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture using techniques like a Dean-Stark apparatus or hygroscopic agents. operachem.com

Table 2: Examples of Imine Formation with Benzylamine (B48309) Derivatives

Amine ReactantCarbonyl ReactantCatalyst/ConditionsImine ProductReference
BenzylamineBenzaldehydeRapid condensationN-Benzylidenebenzylamine masterorganicchemistry.com
BenzylamineCyclohexanonep-Toluenesulfonic acid, cyclohexane, refluxN-Cyclohexylidenebenzylamine operachem.com
Benzylamine1-(3-Allyloxyphenyl)ethanoneToluene, reflux[1-(3-Allyloxyphenyl)ethylidene]benzylamine amazonaws.com

Role as a Nucleophile in Various Organic Transformations

The nucleophilic character of the primary amine in this compound is fundamental to its reactivity. The lone pair of electrons on the nitrogen atom enables it to attack electron-deficient centers, initiating a variety of bond-forming reactions. Beyond the N-alkylation and condensation reactions already discussed, this nucleophilicity is harnessed in more complex syntheses. For instance, this compound, referred to as [4-(Prop-2-en-1-yloxy)phenyl]methanamine, has been identified as a useful reagent in the preparation of novel 3-aminomethylindole derivatives, which highlights its role in constructing heterocyclic systems. chemicalbook.com The initial step in imine formation, the attack on a carbonyl group, is a classic example of this nucleophilic behavior. libretexts.orgmdpi.com

Electrochemical Oxidation Mechanisms of Related Amine Derivatives

The electrochemical oxidation of benzylamine and its derivatives has been a subject of significant study, providing a metal- and oxidant-free method for synthesizing imines. rsc.orgacs.org These reactions typically proceed through the formation of a nitrogen-centered radical cation as the initial step after a one-electron transfer. nih.gov

Mechanistic studies involving benzylamine reveal that its oxidation can lead to the formation of a coupled imine product. nih.gov A proposed mechanism involves the initial dehydrogenation of the amine to form a PhCH=NH intermediate, which then reacts with another molecule of the starting amine to yield the final N-benzyl-1-phenylmethanimine product. rsc.org To circumvent issues like electrode surface fouling and to lower the required potential, redox mediators such as ferrocene (B1249389) derivatives can be employed. nih.gov These mediators facilitate an ErCi′ catalytic process, where the oxidized mediator accepts an electron from the amine in the rate-limiting step. nih.gov

Table 3: Findings in Electrochemical Oxidation of Benzylamine

Study FocusKey FindingsProposed MechanismReference
Metal-Free OxidationDirect electrochemical oxidation of benzylamines yields imines efficiently.Initial dehydrogenation to PhCH=NH, followed by coupling with benzylamine. rsc.org
Redox-Mediated OxidationFerrocene derivatives act as redox mediators, preventing electrode fouling and reducing overpotential.ErCi′ catalytic process involving one-electron transfer from the amine to the oxidized mediator. nih.gov
Oxidative CouplingAnodic electrolysis of benzylamine on a stainless steel mesh anode shows higher conversion than on a platinum electrode.Direct oxidative coupling to the corresponding imine. researchgate.net

Reactivity of the Allyloxy Moiety and its Transformation Pathways

The allyloxy group provides a second site of reactivity in the molecule, distinct from the amine function. It is primarily known for its susceptibility to pericyclic reactions, most notably the Claisen rearrangement.

Claisen Rearrangement and Related Pericyclic Reactions of Allyl Ethers

The Claisen rearrangement is a powerful, thermally induced carbon-carbon bond-forming reaction. wikipedia.org When an allyl phenyl ether, such as this compound, is heated, it undergoes an intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orglibretexts.org This concerted pericyclic reaction proceeds through a highly ordered, cyclic six-membered transition state. libretexts.org

The reaction involves the breaking of the C-O ether bond and the simultaneous formation of a new C-C bond between the terminal carbon of the allyl group (C3) and the ortho position of the benzene (B151609) ring. libretexts.org This initially produces a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the ring, yielding the final o-allylphenol product. wikipedia.orglibretexts.org In the case of this compound, the expected product would be (2-Allyl-4-hydroxyphenyl)methanamine. The intramolecular nature of this process has been confirmed through crossover experiments. wikipedia.org

Table 4: The Claisen Rearrangement of this compound

Starting MaterialReaction ConditionsIntermediateFinal Product
This compoundHeat (~200-250 °C)6-allyl-4-(aminomethyl)cyclohexa-2,4-dien-1-one(2-Allyl-4-hydroxyphenyl)methanamine

Functionalization and Cleavage Strategies for the Allyl Ether Linkage

The allyl ether group in this compound serves as a versatile handle for both functionalization and deprotection. The double bond within the allyl group can undergo various addition reactions, allowing for the introduction of new functional groups.

Cleavage of the allyl ether to reveal the corresponding phenol (B47542) is a common transformation in organic synthesis. Several methods are available to achieve this deallylation. One approach involves isomerization of the allyl ether to the more labile enol ether, which can then be hydrolyzed under mild acidic conditions. This isomerization is often accomplished using reagents like potassium tert-butoxide. organic-chemistry.org

Reagent/CatalystDescriptionReference
Potassium tert-butoxideIsomerizes the allyl ether to an enol ether, facilitating subsequent acidic hydrolysis. organic-chemistry.org
Palladium(0) catalystsEffects deallylation, often in the presence of a scavenger. organic-chemistry.org
[NiCl2(dppp)] / DIBAL-HCatalyzes selective cleavage with the expulsion of propene. nih.gov
Samarium(II) iodideProvides for selective cleavage of unsubstituted allyl ethers. organic-chemistry.org
Triphenylphosphine hydrobromideStoichiometrically cleaves the ether to form an allyl phosphonium (B103445) salt. researchgate.net
Aluminum triiodideCan be used for the cleavage of aryl ethers. sciencemadness.org

Olefin Metathesis and Related Olefinic Transformations for Structural Diversification

The terminal alkene of the allyl group in this compound is a prime site for structural modification through olefin metathesis. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, allows for significant molecular diversification. nih.govharvard.edulibretexts.org

Three main types of olefin metathesis can be envisioned for modifying this compound:

Cross-Metathesis (CM): Reacting this compound with another olefin in the presence of a metathesis catalyst would lead to the formation of a new, more complex ether by exchanging the terminal methylene (B1212753) group. nih.gov This strategy allows for the introduction of a wide variety of substituents at the end of the allylic chain.

Ring-Closing Metathesis (RCM): If a second olefin is introduced into the molecule, for instance, by N-acylation with an unsaturated acid, RCM could be employed to construct a cyclic structure. nih.govharvard.edu

Ring-Opening Metathesis Polymerization (ROMP): While less direct for this specific molecule, the principles of ROMP could be applied if this compound were incorporated into a strained cyclic olefin monomer. nih.gov

Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high functional group tolerance, including amines and ethers, making them well-suited for reactions involving this compound. nih.govraineslab.com The mechanism of olefin metathesis generally proceeds through the formation of a metallacyclobutane intermediate. harvard.edulibretexts.org

Palladium-Catalyzed Allylation and C-O Bond Dissociation Mechanisms

The allyl group of this compound can participate in palladium-catalyzed reactions. In the context of allylation, the molecule itself could potentially act as an allyl source under certain conditions, although it is more commonly the recipient of an allyl group in related systems. Palladium-catalyzed allylic alkylation is a well-established method for forming carbon-carbon bonds. nih.gov

The dissociation of the C-O bond in the allyl ether can be facilitated by palladium catalysis. The mechanism often involves the formation of a π-allylpalladium complex. organic-chemistry.org This intermediate can then undergo various transformations. For instance, in the presence of a nucleophile, a new bond can be formed at the allylic position. Alternatively, in the context of deprotection, the allyl group can be transferred to a scavenger molecule. The reaction is believed to proceed through initial formation of a nucleophilic species that reacts with a (π-allyl)Pd(II) electrophile. nih.gov Catalytic turnover is then achieved by oxidative addition of Pd(0) to an activated allyl group. nih.gov

Reactivity of the Aromatic Nucleus

The benzene ring of this compound is susceptible to a range of reactions that allow for further functionalization. The substituents already present on the ring, the allyloxy and aminomethyl groups, play a crucial role in directing the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the allyloxy and aminomethyl groups influence both the reactivity of the ring and the position of the incoming electrophile. The allyloxy group is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom which can be donated into the aromatic system through resonance. libretexts.orgyoutube.com This donation of electron density stabilizes the arenium ion intermediate formed during substitution at the ortho and para positions. libretexts.org

The aminomethyl group (-CH₂NH₂) is also generally considered an activating, ortho, para-directing group, although its influence can be modulated by the reaction conditions. The primary amine can be protonated under strongly acidic conditions, converting it into the deactivating, meta-directing ammonium (B1175870) group (-CH₂NH₃⁺).

Given that both the allyloxy and aminomethyl groups are ortho, para-directing, their combined influence will direct incoming electrophiles to the positions ortho to the allyloxy group (positions 3 and 5). Steric hindrance from the existing substituents may influence the ratio of substitution at these positions.

SubstituentActivating/DeactivatingDirecting Effect
-O-allyl (Allyloxy)Activatingortho, para
-CH₂NH₂ (Aminomethyl)Activatingortho, para
-CH₂NH₃⁺ (Protonated aminomethyl)Deactivatingmeta

Metalation and Cross-Coupling Precursor Applications

The aromatic ring of this compound can be converted into a precursor for cross-coupling reactions. This typically involves an initial metalation step, such as lithiation or borylation, to introduce a metal or metalloid at a specific position on the ring. The directing effects of the existing substituents would again play a key role in the regioselectivity of this metalation.

Once metalated, the resulting organometallic species can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Hiyama couplings. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl groups onto the aromatic nucleus. For example, a borylated derivative of this compound could be coupled with an aryl halide to form a biaryl structure. The general mechanism for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

C-H Alkylation and Arylation Directing Group Methodologies

The aminomethyl group in this compound can potentially function as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the functionalization of otherwise unreactive C-H bonds. The amine can coordinate to a metal center, positioning the catalyst to activate a specific C-H bond, typically at the ortho position of the aromatic ring.

While direct C-H functionalization of primary amines can be challenging due to the formation of stable metal complexes, the use of transient directing groups has emerged as a powerful technique. scispace.com In this approach, the primary amine reacts reversibly with a directing group, which then coordinates to the metal catalyst to facilitate site-selective C-H activation. scispace.comnih.gov For instance, a palladium catalyst could be directed by the amine (or a modified version of it) to arylate or alkylate the ortho C-H bond of the phenyl ring. This methodology provides a direct route to more complex substituted anilines without the need for pre-functionalization of the aromatic ring. scispace.comsci-hub.se

Investigations into Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical transformations of this compound. This involves identifying all elementary steps, including the detection and characterization of any transient intermediates and transition states. A combination of spectroscopic, isotopic, and kinetic methods is typically employed to build a comprehensive mechanistic picture.

Real-time analysis of reacting mixtures is crucial for understanding reaction pathways and kinetics. Spectroscopic techniques are non-invasive tools that can monitor the concentration changes of reactants, intermediates, and products over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. rsc.orgnih.gov By setting up a reaction directly within an NMR tube, chemists can acquire spectra at regular intervals to track the progress of the reaction. rsc.org For instance, in a reaction involving the amine group of this compound, such as an acylation or imine formation, the chemical shift of the benzylic methylene protons (-CH₂-NH₂) would be expected to change significantly. The disappearance of the reactant's characteristic signals and the concurrent appearance and growth of the product's signals allow for the quantitative tracking of the reaction's progress.

Table 1: Illustrative ¹H NMR Monitoring of a Hypothetical Acylation of this compound

SpeciesMonitored ProtonsInitial Chemical Shift (δ, ppm) (Reactant)Final Chemical Shift (δ, ppm) (Product)Observation
This compound-CH ₂-NH₂~3.8Not ApplicableSignal intensity decreases over time
N-acetyl-(4-(allyloxy)phenyl)methanamine-CH ₂-NHAcNot Applicable~4.3Signal intensity increases over time

Note: Data are hypothetical and for illustrative purposes.

Other spectroscopic methods like Infrared (IR) and UV-Visible spectroscopy can also be employed. For example, in a reaction where the primary amine is converted to a secondary amine or an amide, the N-H stretching frequencies in the IR spectrum would shift, providing a means to follow the conversion.

Isotope labeling is a definitive method for tracing the path of atoms and bonds throughout a chemical reaction. nih.govresearchgate.net By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's fate in the final product, providing unambiguous evidence for proposed mechanistic pathways. scripps.edu

A key application of this technique is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. princeton.edu A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For example, to investigate if the C-H bond of the benzylic methylene group is cleaved in the rate-limiting step of an oxidation reaction, one could synthesize the deuterated analogue, (4-(Allyloxy)phenyl)methane-1,1-d₂-amine.

Table 2: Hypothetical Kinetic Isotope Effect Study for the Oxidation of this compound

ReactantRate Constant (k)kH / kDMechanistic Implication
This compoundkH\multirow{2}{*}{~5-7}A primary KIE of this magnitude suggests that the benzylic C-H bond is broken in the rate-determining step of the reaction.
(4-(Allyloxy)phenyl)methane-1,1-d₂-aminekD

Note: Data are hypothetical and based on typical values for primary kinetic isotope effects.

Analysis of the products and reaction rates using techniques like mass spectrometry and NMR spectroscopy reveals the location of the isotope and the magnitude of the KIE, offering profound insights into the transition state structure. nih.govnih.gov

Kinetic studies measure how the rate of a reaction changes in response to variations in the concentration of reactants, temperature, or catalysts. nih.gov The primary goal is to derive the experimental rate law, which provides a mathematical description of the reaction's dependency on reactant concentrations. youtube.com

The rate law for a reaction of this compound (A) with another reactant (B) generally takes the form: Rate = k[A]ᵐ[B]ⁿ. The exponents 'm' and 'n' are the reaction orders with respect to each reactant, and 'k' is the rate constant. These orders are determined experimentally using methods such as the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant and measuring the initial reaction rate. youtube.com

Table 3: Example Dataset for Determining Reaction Order via the Method of Initial Rates

ExperimentInitial [this compound)] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

Note: Data are hypothetical and for illustrative purposes.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. libretexts.org It provides insight into the electronic nature of the transition state. The equation is expressed as:

log(kₓ / kₒ) = ρσ

where kₓ is the rate constant for a reaction with a substituted reactant, kₒ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant. walisongo.ac.id The ρ value indicates the sensitivity of the reaction to electronic effects. libretexts.orgviu.ca

To apply this to this compound, one would need to investigate a reaction of the aminomethyl group while introducing various substituents (e.g., -NO₂, -Cl, -OCH₃) at different positions on the phenyl ring (though the para position is already occupied by the allyloxy group, meta-substituents could be studied). By measuring the rate constants for each substituted analogue and plotting log(kₓ / kₒ) against the appropriate Hammett σ values, the reaction constant ρ can be determined from the slope of the line.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state.

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or a decrease in negative charge) in the transition state.

Table 4: Hypothetical Hammett Study Data for a Reaction at the Aminomethyl Group

meta-Substituent (X)σₘ ValueMeasured Rate Constant (kₓ) (s⁻¹)log(kₓ / kₒ)
-OCH₃-0.128.5 x 10⁻⁵-0.07
-H0.001.0 x 10⁻⁴0.00
-Cl0.372.5 x 10⁻⁴0.40
-NO₂0.718.9 x 10⁻⁴0.95

Note: Data are hypothetical and for illustrative purposes. kₒ is the rate constant for the unsubstituted compound.

A plot of this data would yield a straight line with a positive slope, indicating a positive ρ value. This would suggest that the transition state of the hypothetical reaction involves an accumulation of negative charge at or near the benzene ring.

Iv. Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Allyloxy Phenyl Methanamine

Principles and Applications of High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition. By providing an exceptionally accurate mass-to-charge ratio (m/z), HRMS can distinguish (4-(Allyloxy)phenyl)methanamine from other compounds that may have the same nominal mass.

The high accuracy of HRMS allows for the confident determination of the molecular formula of this compound, which is C₁₀H₁₃NO. chemenu.combldpharm.com This is achieved by comparing the experimentally measured exact mass with the calculated mass for the proposed formula.

When coupled with tandem mass spectrometry (MS/MS), HRMS can also elucidate the fragmentation pathways of the molecule. This process involves inducing the fragmentation of the parent ion and analyzing the resulting product ions. For this compound, characteristic fragmentation would likely involve cleavage of the allyloxy group, often seen as a loss of 41 Da (C₃H₅), and the benzylic C-N bond. nih.gov The analysis of these fragmentation patterns provides valuable structural confirmation.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

Ion Proposed Structure Calculated m/z Observed m/z (Hypothetical) Mass Accuracy (ppm) (Hypothetical)
[M+H]⁺C₁₀H₁₄NO⁺164.1070164.10721.2
[M-C₃H₅]⁺C₇H₉NO⁺123.0684123.0682-1.6
[C₇H₇]⁺Tropylium ion91.054891.0546-2.2

This table contains hypothetical data for illustrative purposes.

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Advanced 2D NMR techniques provide a deeper level of structural insight by revealing through-bond and through-space correlations between atoms. slideshare.netsemanticscholar.org

Two-dimensional NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals and for establishing the complete bonding framework of this compound. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds. In this compound, COSY spectra would reveal correlations between the protons on the allyl group and within the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms, which is fundamental for assigning the ¹³C spectrum based on the known ¹H assignments. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, such as linking the allyloxy group to the phenyl ring and the methanamine group to the phenyl ring. youtube.comsdsu.edu

Table 2: Predicted 2D NMR Correlations for this compound

¹H Signal (Region) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
Aromatic ProtonsOther Aromatic ProtonsAromatic CHAromatic C-O, Aromatic C-CH₂, Quaternary Aromatic C
Allyl CH₂Allyl CH, Allyl CH₂Allyl CH₂Allyl CH, Aromatic C-O
Allyl CHAllyl CH₂, Allyl CH₂Allyl CHAllyl CH₂, Aromatic C-O
Benzyl (B1604629) CH₂Amine NH₂Benzyl CH₂Aromatic C, Quaternary Aromatic C
Amine NH₂Benzyl CH₂-Benzyl CH₂

This table represents expected correlations. Actual chemical shifts are not provided.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid, bulk form. Unlike solution NMR, ssNMR can detect the effects of molecular packing and intermolecular interactions. nih.govresearchgate.net This technique can be used to study polymorphism (the existence of different crystal forms), determine the number of unique molecules in a crystal's asymmetric unit, and analyze the motion of specific parts of the molecule, such as the allyl group, in the solid state. solidstatenmr.org.uk

Infrared and Raman Spectroscopic Principles in Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands that are characteristic of specific functional groups. For this compound, key IR bands would include N-H stretches from the primary amine, C-H stretches for the aromatic and aliphatic portions, C=C stretching of the allyl group, and C-O stretching of the ether linkage.

Raman Spectroscopy: This technique involves the inelastic scattering of laser light. Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds. The aromatic ring vibrations and the C=C bond of the allyl group in this compound would be expected to produce strong signals in a Raman spectrum.

Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Shift (cm⁻¹)
Primary AmineN-H Stretch3400-3250 (typically two bands)Weak
Aromatic C-HC-H Stretch3100-3000Strong
Aliphatic C-HC-H Stretch3000-2850Moderate
Allyl C=CC=C Stretch1650-1630Strong
Aromatic C=CC=C Stretch1600-1450Strong
Primary AmineN-H Bend1650-1580Weak
Aryl EtherAsymmetric C-O Stretch1270-1230Moderate
Aryl EtherSymmetric C-O Stretch1050-1010Weak

This table provides general frequency ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Isolation Method Development

Chromatographic separation is fundamental to the analysis of this compound. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties—specifically its polarity, volatility, and thermal stability. These methods are routinely employed to separate the target compound from starting materials, by-products, and other impurities, enabling accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity and quantifying the yield of this compound. Due to the compound's polarity conferred by the primary amine and ether functional groups, reversed-phase HPLC is the most common and effective approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase, allowing for excellent separation of polar analytes.

The purity of a synthesized batch of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A typical analysis involves dissolving a small, accurately weighed sample in the mobile phase and injecting it into the HPLC system. The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance, such as 254 nm. rsc.org

For a robust and reliable analysis, the HPLC method must be validated to ensure its performance. Validation parameters typically include selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl This ensures that the method can accurately separate the target compound from potential impurities and provide reproducible quantitative results.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
HPLC System Isocratic Pumping System, Autosampler
Detector UV-Vis Detector (λ = 254 nm)
Column Reversed-Phase C18 (e.g., 5 µm, 4.6 mm x 250 mm) rsc.org
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water mixture (e.g., 60% MeCN/H₂O) rsc.org
Flow Rate 1.0 mL/min rsc.org
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, direct analysis of this compound by GC-MS is challenging. The presence of the polar primary amine (-NH₂) group leads to poor chromatographic peak shape, strong adsorption on the GC column, and potential thermal degradation in the hot injector port. mdpi.com

To overcome these limitations, a crucial derivatization step is required prior to GC-MS analysis. mdpi.com This process chemically modifies the compound to increase its volatility and thermal stability. The most common approach for compounds containing -NH₂ groups is silylation, which involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. mdpi.com This reaction is typically performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst.

Once derivatized, the resulting N-trimethylsilyl-(4-(allyloxy)phenyl)methanamine is sufficiently volatile and stable for GC analysis. The sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column. As the derivative elutes from the column, it enters the mass spectrometer, which fragments the molecule and records the mass-to-charge ratio of the resulting ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification. mdpi.com This technique is particularly useful for identifying trace-level impurities or by-products in the sample that may not be resolved by HPLC.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC System Gas Chromatograph with Capillary Column
Column Nonpolar or semi-polar (e.g., 5% Phenyl Polysiloxane)
Injector Temperature 250 °C
Oven Program Initial Temp: 100 °C, Ramp: 10 °C/min to 280 °C, Hold: 5 min
Carrier Gas Helium
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the distribution and energy of electrons within a molecule. ucalgary.ca Unlike simpler models that localize electrons in specific bonds, MO theory considers electrons to be delocalized across the entire molecular framework, occupying a set of molecular orbitals. ucalgary.calibretexts.org This approach is fundamental to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor in a reaction. youtube.com Conversely, the LUMO is the lowest-energy orbital that is empty, making it the primary electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. numberanalytics.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive and can be easily polarized. numberanalytics.com For this compound, the HOMO would likely be centered on the electron-rich regions, such as the amine group and the oxygen atom of the allyloxy group, while the LUMO would be distributed over the aromatic ring system.

While specific computational results for this compound are not available, the table below illustrates the kind of data generated in a typical FMO analysis for a related molecule, demonstrating how these quantum chemical parameters are used.

Table 1: Illustrative Frontier Orbital Data (Note: Data is representative and not specific to this compound)

ParameterValue (eV)Significance
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.6Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. numberanalytics.comresearchgate.net

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map is a computational visualization that illustrates the total charge distribution on the surface of a molecule. youtube.com These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. youtube.com Conversely, areas of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com Neutral or nonpolar regions are often colored green. youtube.com

For this compound, an ESP map would be expected to show significant negative potential around the nitrogen atom of the amine group and the oxygen atom of the allyloxy group, due to the high electronegativity and lone pairs of these atoms. The hydrogen atoms of the amine group would exhibit a positive potential. The aromatic ring would display a complex potential surface with a generally negative π-electron cloud, influenced by the electron-donating allyloxy group.

Density Functional Theory (DFT) Calculations for Chemical Systems

Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT has become exceptionally popular for its favorable balance of accuracy and computational cost, making it a workhorse for predicting molecular properties. researchgate.net

A molecule's three-dimensional structure is critical to its function. Geometry optimization is a computational process used to find the lowest-energy arrangement of atoms in a molecule, known as the equilibrium geometry. pjbmb.org.pk This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the structure.

Conformational analysis of this compound would involve exploring the rotational freedom around its single bonds, particularly the C-O and C-C bonds of the allyloxy group and the C-C bond connecting the benzylamine (B48309) moiety. The analysis would identify the most stable conformers and the energy barriers between them. rsc.org For instance, the orientation of the allyl group relative to the phenyl ring and the rotation of the aminomethyl group are key conformational variables that would be determined. elsevierpure.com

Table 2: Representative Optimized Geometric Parameters (Note: Data is for illustrative purposes and does not represent actual calculated values for this compound)

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N1.47 Å
Bond LengthPhenyl C-O1.37 Å
Bond AngleC-C-N112.5°
Dihedral AngleC-O-C-C (allyl)178.0° (trans) or 65.0° (gauche)

Vibrational Frequency Calculations and Spectroscopic Prediction Methodologies

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. researchgate.net These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of a synthesized compound and make detailed assignments of vibrational modes to specific atomic motions, such as stretching, bending, and rocking. researchgate.net

For this compound, calculations would predict characteristic frequencies for N-H stretching of the primary amine, C-H stretching of the aromatic ring and allyl group, C=C stretching of the allyl group and the phenyl ring, and C-O-C stretching of the ether linkage. researchgate.net Discrepancies between calculated and observed frequencies are common due to factors like the computational model's approximations and solvent effects, but scaling factors are often applied to improve agreement.

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies (Note: Data is illustrative for functional groups present in the target molecule)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
N-H Stretch34503380Asymmetric stretch of amine
C=C Stretch (Aryl)16151605Phenyl ring stretching
C-O-C Stretch12551245Asymmetric ether stretch

Reaction Energy Profiles and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, and any intermediates, as well as locating the high-energy transition state (TS) that connects them. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could computationally study reactions such as its oxidation, N-alkylation, or reactions involving the allyl group. For example, a study of its reaction with a hydroxyl radical could identify the activation energies for hydrogen abstraction from the amine group versus the benzylic position. researchgate.net This analysis provides mechanistic insights that are often difficult to obtain experimentally. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape and the nature of its interactions with other molecules.

Conformational sampling through MD allows for the exploration of the different spatial arrangements, or conformers, that the molecule can adopt due to the rotation around its single bonds. The flexible allyloxy and methanamine groups can give rise to a variety of conformations, each with a specific energy level. The results of such simulations can identify the most stable, low-energy conformations that the molecule is likely to adopt. While specific MD studies on this compound are not widely available in published literature, the principles of conformational analysis can be applied. For instance, studies on similar molecules often reveal preferred orientations of substituent groups to minimize steric hindrance and optimize intramolecular interactions.

MD simulations also provide a detailed picture of intermolecular interactions. These are the forces between molecules that govern their aggregation and macroscopic properties. For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, while the oxygen of the allyloxy group and the nitrogen atom itself can act as hydrogen bond acceptors. These interactions are crucial in determining the structure of the compound in solid and liquid phases.

π-Interactions: The phenyl ring can participate in π-π stacking with other aromatic rings or in C-H···π interactions, where a C-H bond interacts with the electron cloud of the phenyl ring.

In a related compound, 4-(Allyloxy)phenylmethanone, crystallographic studies have shown the presence of C-H···O and C-H···π interactions that lead to the formation of a three-dimensional network. nih.govelsevierpure.comresearchgate.net It is plausible that this compound would exhibit similar, and likely stronger, intermolecular interactions due to the presence of the amine group.

A theoretical molecular dynamics simulation of this compound would typically involve the following steps:

System Setup: A number of this compound molecules are placed in a simulation box, often with a solvent to mimic real-world conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to the atoms and bonds.

Simulation Run: The system is allowed to evolve over time, with the trajectories of the atoms calculated by solving Newton's equations of motion.

Analysis: The resulting trajectories are analyzed to extract information on conformational preferences, interaction energies, and other dynamic properties.

The following interactive table outlines the potential intermolecular interactions that could be studied using MD simulations for this compound.

Interaction TypeDonorAcceptorPotential Significance
Hydrogen Bond-NH2 groupOxygen (allyloxy), Nitrogen (amine)Strong directional interactions influencing crystal packing and solubility.
π-π StackingPhenyl ringPhenyl ringContributes to the stability of aggregated structures.
C-H···π InteractionAliphatic C-H, Aromatic C-HPhenyl ringWeaker interactions that fine-tune the molecular arrangement.
van der WaalsAll atomsAll atomsNon-specific attractive and repulsive forces.

Computational Prediction of Reactivity Descriptors and Selectivity Patterns

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to predict the chemical reactivity of a molecule. Reactivity descriptors are values calculated from the electronic structure that indicate how and where a molecule is likely to react.

For this compound, these descriptors can help in understanding its nucleophilic and electrophilic nature and predict the selectivity of its reactions. Some key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Fukui Functions: These functions provide more detailed information about the local reactivity within a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. It helps to identify the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). scm.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It shows regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).

While specific DFT calculations for this compound are not readily found in scientific literature, the methodology is well-established. nih.govepstem.net A typical computational study to predict its reactivity would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G basis set).

Electronic Structure Calculation: The electronic properties, including the molecular orbitals and electron density, are calculated for the optimized geometry.

Descriptor Calculation: From the electronic structure data, the reactivity descriptors are computed.

The following table summarizes the key reactivity descriptors and their implications for this compound.

Reactivity DescriptorInformation ProvidedPredicted Reactivity for this compound
HOMO EnergyElectron-donating ability (nucleophilicity)The amine group and the oxygen atom would contribute significantly to a high HOMO energy, making the molecule a good nucleophile.
LUMO EnergyElectron-accepting ability (electrophilicity)The phenyl ring and the allylic double bond would be the primary sites for accepting electrons.
HOMO-LUMO GapChemical stability and reactivityA smaller gap would suggest higher reactivity.
Fukui Function (f+)Site for nucleophilic attackLikely to be highest on the carbon atoms of the phenyl ring and the allylic double bond.
Fukui Function (f-)Site for electrophilic attackExpected to be highest on the nitrogen and oxygen atoms.
Molecular Electrostatic Potential (MEP)Electrophilic and nucleophilic sitesNegative potential (red) would be expected around the nitrogen and oxygen atoms; positive potential (blue) might be found near the amine hydrogens.

These computational approaches provide a powerful framework for understanding the chemical nature of this compound, complementing and guiding experimental studies.

Conclusion

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for synthesizing this compound rely on robust and well-understood chemical transformations. These pathways are characterized by the sequential construction of the target molecule, starting from readily available precursors.

Reductive amination is a cornerstone of amine synthesis, providing a direct route from a carbonyl compound to an amine. wikipedia.org This method converts an aldehyde or ketone into an amine through an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the key precursor is 4-(allyloxy)benzaldehyde.

The process typically involves a one-pot reaction where the aldehyde is mixed with an amine source, most commonly ammonia (B1221849) for primary amines, and a suitable reducing agent. wikipedia.org The reaction proceeds via the formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced in situ to the desired primary amine.

A variety of reducing agents can be employed, each with specific advantages.

Catalytic Hydrogenation: A classic method involves reacting the aldehyde with ammonia in the presence of a metal catalyst such as Raney nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. A similar synthesis producing 4-hydroxybenzylamine (B1666329) from 4-hydroxybenzaldehyde (B117250) utilizes Raney nickel and aqueous ammonia, achieving a quantitative yield.

Hydride Reducing Agents: Milder, more selective chemical reducing agents are now common. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective option. researchgate.net For greater control and to avoid the reduction of the starting aldehyde, specialized borohydride reagents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards carbonyls than they are towards the intermediate iminium ion, thus minimizing side reactions. masterorganicchemistry.comorganic-chemistry.org These reactions are typically performed in solvents like methanol (B129727) or dichloroethane, sometimes with an acid catalyst to facilitate imine formation. organic-chemistry.orgsigmaaldrich.com

Table 1: Reductive Amination Conditions for Benzaldehyde Derivatives
Aldehyde PrecursorAmine SourceReducing Agent/CatalystSolventKey FeaturesReference
4-HydroxybenzaldehydeAqueous AmmoniaRaney Nickel, H₂MethanolQuantitative yield for the analogous phenol (B47542) compound.
General AldehydesPrimary/Secondary AminesSodium Borohydride (NaBH₄) & Acid ActivatorSolvent-freeUses boric acid or p-toluenesulfonic acid as an activator. organic-chemistry.org
General Aldehydes/KetonesPrimary/Secondary AminesSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE)Mild, general, and selective; tolerates many functional groups. organic-chemistry.org
General Aldehydes/KetonesPrimary/Secondary Aminesα-picoline-boraneMethanol, Water, or neatMild and efficient, notable for success in aqueous or neat conditions. organic-chemistry.org

An alternative to reductive amination is the introduction of the amine functionality via nucleophilic substitution. This two-step pathway typically begins with the conversion of the corresponding alcohol, 4-(allyloxy)benzyl alcohol, into a better leaving group, such as a halide (e.g., 4-(allyloxy)benzyl bromide).

In the subsequent step, this activated intermediate is treated with a nitrogen nucleophile. Common choices include:

Ammonia: While direct reaction with ammonia can yield the primary amine, it is often difficult to control and can lead to over-alkylation, forming secondary and tertiary amines as byproducts.

Gabriel Synthesis: A more controlled method involves using potassium phthalimide (B116566) as the nitrogen source. The phthalimide anion displaces the halide, and the resulting N-benzylphthalimide is then cleaved, typically by hydrolysis or hydrazinolysis, to release the pure primary amine.

Azide (B81097) Substitution: Sodium azide can be used to displace the halide, forming a benzyl (B1604629) azide. The azide is then cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, avoiding the issue of over-alkylation.

This approach decouples the C-N bond formation from the starting aldehyde, offering an alternative when reductive amination proves problematic.

Alkylation of 4-hydroxybenzaldehyde, followed by reductive amination.

Alkylation of 4-hydroxybenzylamine (or a protected derivative).

The first option is often preferred as the aldehyde functionality is generally compatible with the reaction conditions. The synthesis involves deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde with a mild base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an allyl halide, such as allyl bromide or allyl chloride, to form the ether linkage.

A representative procedure, analogous to the synthesis of (4-Allyloxy-phenyl)-phenyl-methanone, involves heating the phenol precursor with allyl bromide and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. nih.gov This method is highly effective for phenols due to their acidity compared to aliphatic alcohols, allowing for the use of weaker bases.

Table 2: Typical Conditions for Williamson Ether Synthesis of Allyl Phenyl Ethers
Phenol PrecursorAllylating AgentBaseSolventConditionsReference
4-HydroxybenzophenoneAllyl BromidePotassium Carbonate (K₂CO₃)AcetoneReflux, 8 hours nih.gov
General AlcoholsAlkyl HalideSodium Hydride (NaH)THF, Diethyl EtherStrong base for less acidic alcohols. masterorganicchemistry.com
General AlcoholsAlkyl HalideSodium Alkoxide (e.g., NaOEt)Parent Alcohol (e.g., EtOH)Classic conditions for Williamson synthesis. masterorganicchemistry.com

Novel Synthetic Approaches and Catalyst Development in Modern Organic Synthesis

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign reactions. For the synthesis of this compound and its analogues, this translates to the use of advanced catalytic systems.

Transition-metal catalysis has revolutionized the formation of C-C and C-heteroatom bonds. While traditional methods are robust, metal-catalyzed reactions can offer milder conditions and broader substrate scope. manchester.ac.uk For the synthesis of functionalized benzylamines, these methods present new strategic possibilities.

For instance, transition metal catalysts are employed in various N-allylation reactions, which could be relevant for modifying a pre-existing amine. google.com Furthermore, the aldehyde precursor, 2-(allyloxy)arylaldehyde, is a common substrate in metal-catalyzed cascade reactions to form more complex heterocyclic systems, demonstrating the compatibility of the allyloxy group with various catalytic cycles. nih.gov While direct cross-coupling to install the aminomethyl group is less common, related transformations highlight the power of metal catalysts. For example, silver-catalyzed protocols have been developed for the synthesis of complex nitrogen-containing heterocycles from aryl aldehydes and amines. researchgate.net

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful field in green chemistry. nih.gov These catalysts can often replicate the reactivity of metal catalysts without the associated concerns of metal toxicity or cost.

In the context of synthesizing this compound, organocatalysis offers alternative pathways for the key transformations.

Organocatalytic Reductive Amination: Certain organocatalysts can activate aldehydes for imine formation and subsequent reduction in a metal-free manner.

Cascade Reactions: The precursor, 2-(allyloxy)arylaldehyde, has been used in metal-free cascade radical annulations, initiated by non-metallic reagents, to produce complex chroman-4-ones. nih.gov Visible-light-driven, metal-free photocatalytic methods have also been developed using this precursor, showcasing its versatility in modern synthetic chemistry. nih.gov These examples underscore the potential for developing novel, organocatalytic routes to functionalized benzylamines by harnessing the reactivity of the key aldehyde intermediate under mild, metal-free conditions.

Principles of Green Chemistry in Synthesis Design and Optimization

The integration of green chemistry principles is paramount in the modern synthesis of this compound. This approach seeks to minimize environmental impact by focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalytic Processes: The use of catalysts, particularly those that are non-toxic and can be recycled, is a cornerstone of green synthesis. For the amination step, which is crucial for forming the benzylamine moiety, transition metal-free catalytic systems are being explored to avoid the use of hazardous and expensive materials. digitellinc.com Research into biomimetic electrocatalytic systems for the oxidation of primary amines to imines presents a metal-free and environmentally friendly alternative. nih.gov

Renewable Feedstocks: There is a growing interest in utilizing biomass-derived oxygenates for amine synthesis. acs.org Lignin, a complex polymer found in plant cell walls, can be a source of phenolic compounds that, through amination, can be converted into valuable building blocks. researchgate.net This approach offers a sustainable pathway to aromatic amines.

Solvent Selection: The choice of solvent has a significant environmental footprint. Green chemistry encourages the use of benign solvents or, ideally, solventless reaction conditions. researchgate.net Water is an ideal green solvent, and reactions are being designed to proceed efficiently in aqueous media.

Energy Efficiency: Methodologies that reduce energy consumption, such as microwave-assisted synthesis, are being increasingly adopted. These techniques can lead to shorter reaction times and increased yields.

Optimization of Reaction Conditions and Process Intensification Techniques

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound. Process intensification techniques aim to make chemical processes smaller, safer, and more energy-efficient.

In the synthesis of substituted benzylamines, the solvent can impact both the etherification (formation of the allyloxy group) and the amination steps. For instance, polar aprotic solvents may be favored for nucleophilic substitution reactions like etherification. The study of kinetic solvent effects helps in selecting the optimal solvent to enhance reaction rates and minimize side reactions. chemrxiv.org

Table 1: Illustrative Solvent Effects on a Hypothetical Amination Reaction

SolventDielectric Constant (ε)Relative Reaction Rate
Dichloromethane9.11.0
Tetrahydrofuran7.51.5
Acetonitrile37.53.2
Dimethylformamide36.74.5

This table is for illustrative purposes and actual results may vary depending on the specific reaction conditions.

Temperature, pressure, and the use of non-conventional energy sources like microwaves can significantly influence the synthesis of this compound.

Temperature: Generally, an increase in temperature leads to a higher reaction rate. However, it can also promote the formation of byproducts, thus reducing selectivity. Careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and product purity.

Pressure: In certain amination reactions, particularly those involving gaseous reactants like ammonia, pressure can be a critical parameter to control. Higher pressures can increase the concentration of the reactant in the reaction mixture, thereby accelerating the reaction.

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrsc.org In the context of synthesizing allyloxy derivatives, microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netrsc.org For instance, the Claisen rearrangement of allyloxybenzenes, a reaction related to the synthesis of analogues, has been studied under microwave irradiation. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Microwave Heating for a Hypothetical Etherification Reaction

MethodTemperature (°C)Reaction Time (min)Yield (%)
Conventional Heating10024075
Microwave Irradiation1001592

This table is for illustrative purposes and actual results may vary.

The final step in the synthesis is the isolation and purification of the target compound, this compound. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Commonly employed techniques include:

Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities. For benzylamine derivatives, silica (B1680970) gel is often used as the stationary phase, with a mixture of non-polar and polar solvents as the mobile phase. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture based on its solubility in different immiscible liquids. rsc.org For amines, this often involves acid-base extraction, where the amine is converted to its water-soluble salt by treatment with acid, separated from non-basic impurities, and then regenerated by the addition of a base. One-pot reactions that yield products isolable by simple filtration or extraction are highly desirable for large-scale applications. acs.org

Vi. Applications of 4 Allyloxy Phenyl Methanamine As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a primary amine and an allyl ether on a phenyl ring makes (4-(allyloxy)phenyl)methanamine a sought-after precursor for constructing intricate molecular architectures.

Building Block for Heterocyclic Compounds (e.g., Ureas, Quinazolines)

The primary amine functionality of this compound is a key reactive site for the synthesis of various nitrogen-containing heterocycles, most notably ureas and quinazolines.

Urea (B33335) Derivatives:

Substituted ureas are a prominent class of compounds in medicinal chemistry and materials science. The synthesis of urea derivatives from this compound can be readily achieved through its reaction with isocyanates or other carbonyl sources. For instance, the reaction of this compound with an appropriate isocyanate would yield an N,N'-disubstituted urea, incorporating the (4-(allyloxy)phenyl)methyl moiety.

A general synthetic approach involves the reaction of the primary amine with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) to form an isocyanate intermediate in situ. nih.gov This intermediate can then react with another amine to produce an unsymmetrical urea. Alternatively, direct reaction with a suitable isocyanate provides a straightforward route to the desired urea derivative. nih.gov The synthesis of phenyl urea derivatives often involves the reaction of a primary amine with a phenyl isocyanate. nih.gov

Table 1: General Synthesis of Urea Derivatives from Primary Amines
Reactant 1Reactant 2Product ClassGeneral Conditions
Primary AmineIsocyanateN,N'-Disubstituted UreaAprotic solvent, room temperature or gentle heating
Primary AminePhosgene/TriphosgeneIsocyanate IntermediateInert solvent, base
Isocyanate IntermediateSecond AmineUnsymmetrical UreaAprotic solvent
Primary AmineN,N'-CarbonyldiimidazoleImidazolyl CarbamateAprotic solvent
Imidazolyl CarbamateSecond AmineUnsymmetrical UreaHeating

Quinazoline (B50416) Scaffolds:

Quinazolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of quinazolines often involves the condensation of an anthranilic acid derivative with a suitable nitrogen-containing reactant. While direct synthesis from this compound is not prominently documented, its structural motifs can be incorporated into quinazoline frameworks through multi-step sequences. For example, derivatives of anthranilic acid can be reacted with various isothiocyanates to form 2-mercapto-3-substituted quinazolin-4-ones, which can be further functionalized. mdpi.com A general and efficient method for quinazoline synthesis involves the one-pot reaction of anthranilamide derivatives with aldehydes. researchgate.net

Intermediate in Multi-Step Total Synthesis Endeavors

The bifunctional nature of this compound makes it an attractive intermediate for the total synthesis of complex natural products and other target molecules. While specific examples detailing the use of this compound in total synthesis are not readily found in the literature, the synthesis of structurally related anilines highlights the utility of the allyloxy moiety in complex syntheses. For instance, a four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) has been reported, involving nitration, bromination, allylation, and reduction. researchgate.netnih.gov This demonstrates the synthetic accessibility and stability of the allyloxy group through various chemical transformations, suggesting the potential of this compound in similar multi-step sequences. The process of devising a multi-step synthesis often involves retrosynthetic analysis, breaking down a complex molecule into simpler, commercially available starting materials. youtube.com

Role in Advanced Materials Chemistry Research

The presence of a polymerizable allyl group and a functionalizable amine makes this compound a promising candidate for the development of novel polymers and functional materials.

Monomer for Polymer Synthesis and Modification

The allyl group in this compound can participate in polymerization reactions, leading to the formation of polymers with pendant aminomethylphenyl groups. These groups can then be used for further modification or to impart specific properties to the polymer backbone. A related compound, 4-(Allyloxy)phenylmethanone, is noted for its utility in photopolymerizable organopolysiloxane and silicone resins. nih.gov This molecule can be copolymerized with other monomers and its photoreactive benzophenone (B1666685) moiety allows for covalent bonding to surfaces upon UV irradiation. nih.govelsevierpure.com This suggests a similar potential for this compound to be used as a monomer in the creation of functional polymer films and coatings.

Precursor for Advanced Functional Materials

The ability to introduce both an allyl and an amino functionality makes this compound a valuable precursor for advanced functional materials. The allyl group can be used for cross-linking or surface attachment, while the amino group can be functionalized to introduce a wide range of chemical properties. For example, the amino group could be modified to create materials with specific recognition sites, catalytic activity, or altered electronic properties. The synthesis of a triallyl derivative of curcumin, a natural product with interesting photophysical properties, highlights the utility of allylation in creating functional molecules. mdpi.com

Derivatization for Enhanced Chemical Functionality and Selectivity

The chemical reactivity of both the primary amine and the allyl group of this compound allows for a wide range of derivatization reactions to enhance its functionality and selectivity for specific applications.

The primary amine can be readily converted into a variety of other functional groups, such as amides, sulfonamides, and imines, through reactions with acyl chlorides, sulfonyl chlorides, and aldehydes or ketones, respectively. These derivatizations can be used to tune the electronic properties of the molecule, introduce new reactive handles, or to build more complex molecular structures. For instance, the reaction with dansyl chloride would introduce a fluorescent tag, allowing for its detection in biological systems.

The allyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and Heck coupling, providing access to a diverse range of derivatives. These reactions can be used to introduce new functional groups or to link the molecule to other substrates.

Table 2: Potential Derivatization Reactions of this compound
Functional GroupReagent ClassResulting Functional GroupPotential Application
Primary AmineAcyl HalideAmideSynthesis of complex molecules, modification of electronic properties
Primary AmineSulfonyl HalideSulfonamideIntroduction of specific biological activities
Primary AmineAldehyde/KetoneImine (Schiff Base)Dynamic covalent chemistry, synthesis of N-heterocycles
Allyl EtherPeroxy AcidEpoxideFurther functionalization, ring-opening reactions
Allyl EtherOsmium TetroxideDiolIntroduction of hydrophilicity
Allyl EtherOrganohalide/Pd catalystSubstituted AlkeneCarbon-carbon bond formation (Heck reaction)

Design and Synthesis of Chemically Modified Analogues

A significant application of this compound is its use as a reagent in the preparation of novel 3-aminomethylindole derivatives. chemicalbook.com These target molecules are under investigation for their potential as multifunctional agents with both anti-inflammatory and neurotrophic properties. chemicalbook.com The synthesis of these analogues typically involves the reaction of this compound with a suitable indole (B1671886) precursor, demonstrating the utility of the amine functionality in constructing more elaborate molecular architectures.

The general synthetic scheme involves the coupling of the aminomethyl group of this compound with a substituted indole core. This can be achieved through various synthetic methodologies, leading to a library of compounds where the (4-(allyloxy)benzyl)amino moiety is appended to the indole scaffold.

Below is a representative table of chemically modified analogues synthesized using this compound as a key intermediate.

Analogue Scaffold Modification Potential Application
3-(((4-(allyloxy)benzyl)amino)methyl)-1H-indoleIndoleAminomethylationAnti-inflammatory, Neurotrophic
5-Bromo-3-(((4-(allyloxy)benzyl)amino)methyl)-1H-indoleIndoleBromination at the 5-position of indoleModulation of biological activity
3-(((4-(allyloxy)benzyl)amino)methyl)-2-methyl-1H-indoleIndoleMethylation at the 2-position of indoleInvestigation of steric effects

Exploration of Structure-Reactivity Relationships in Chemical Transformations

The exploration of structure-reactivity relationships is crucial for understanding how modifications to a molecule's structure influence its chemical behavior and, consequently, its biological activity. While direct, extensive studies on this compound itself are not widely published, valuable insights can be drawn from quantitative structure-activity relationship (QSAR) studies on closely related phenoxyphenyl-methanamine (PPMA) compounds. nih.gov These studies provide a framework for predicting how changes to the substituted phenyl ring system can impact biological targets. nih.gov

QSAR models for PPMA compounds have been developed to evaluate their activity at serotonin (B10506) receptors (5HT₂A) and transporters (SERT), as well as their interaction with the hERG potassium channel. nih.gov These models utilize parameters that describe the electronic and steric properties of substituents on the phenyl rings to elucidate structure-activity relationships (SAR). nih.gov

Key findings from these studies on related structures that can be extrapolated to analogues of this compound include:

Influence of Substituents on the Phenyl Ring: The nature of the substituents on the phenyl ring, including their size and electron-donating or -withdrawing properties, significantly affects the biological activity of the molecule. nih.gov For instance, in the PPMA series, these factors were shown to correlate with the compound's affinity for serotonin receptors and transporters. nih.gov

Role of the Amine Group: The basicity and accessibility of the aminomethyl group are critical for its interaction with biological targets. Modifications that alter these properties can lead to substantial changes in activity.

The table below illustrates the principles of structure-reactivity relationships based on findings from related compound classes.

Structural Feature Modification Predicted Impact on Reactivity/Activity
Phenyl RingIntroduction of electron-withdrawing groupsMay alter binding affinity to biological targets
Phenyl RingIntroduction of bulky substituentsCan introduce steric hindrance, affecting receptor fit
Aminomethyl GroupConversion to a secondary or tertiary amineChanges in basicity and hydrogen bonding capacity
Allyloxy GroupIsomerization to a propenoxy groupAlters the electronic and steric profile of the molecule

By systematically modifying the this compound scaffold and evaluating the resulting changes in chemical reactivity and biological activity, researchers can develop a deeper understanding of the underlying structure-reactivity relationships. This knowledge is instrumental in the rational design of new compounds with desired properties.

Vii. Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes for (4-(Allyloxy)phenyl)methanamine

The development of sustainable, or "green," synthetic routes is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve safety. For this compound, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste.

A primary area of focus is the use of biocatalysis. Enzymes, such as transaminases, offer a highly selective and environmentally benign alternative to conventional chemical methods for amine synthesis. mdpi.com Research has demonstrated the successful synthesis of various benzylamine (B48309) derivatives using transaminases from organisms like Pseudomonas putida. researchgate.net These biocatalytic reactions are typically performed in aqueous media under mild conditions, significantly reducing the need for harsh solvents and reagents. researchgate.net For instance, the reductive amination of a corresponding aldehyde precursor to this compound could be achieved with high efficiency and stereoselectivity using engineered enzymes. The development of artificial enzyme cascades in engineered microbes presents a pathway to produce benzylamines from renewable feedstocks like glucose, representing a significant leap in sustainable production. nih.gov

Another green approach involves catalysis to improve atom economy. For example, studies on the synthesis of N-benzylideneaniline, a related imine, have shown that bimetallic catalysts on reduced graphene oxide can facilitate one-pot synthesis, which minimizes waste by combining multiple reaction steps. researchgate.net Similarly, boric acid-catalyzed condensation reactions for amide formation, which produce only water as a byproduct, have been identified as a significantly greener method compared to traditional routes. walisongo.ac.id Such catalytic principles could be adapted for the synthesis of this compound, for instance, in the reductive amination of 4-(allyloxy)benzaldehyde.

The table below summarizes a comparison of traditional versus potential green synthetic routes.

MetricTraditional Synthesis (e.g., Chlorination/Ammonolysis)Green Synthesis (e.g., Biocatalysis)
Reagents Often involves hazardous materials like thionyl chloride, strong acids/bases.Uses enzymes, water, and mild reagents.
Solvents Typically requires volatile organic solvents.Primarily aqueous media. researchgate.net
Byproducts Can generate significant inorganic salt waste.Often produces water or other benign byproducts. walisongo.ac.id
Conditions May require high temperatures and pressures.Typically proceeds at or near ambient temperature and pressure. researchgate.net
Atom Economy Often lower due to the use of stoichiometric reagents.High, especially in catalytic and condensation reactions. walisongo.ac.id

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical production, moving from batch-wise processing to a continuous, streamlined approach. This methodology offers enhanced safety, consistency, and the ability to rapidly screen and optimize reaction conditions. researchgate.net

For the synthesis of this compound, flow chemistry can be particularly advantageous. The synthesis of primary amines from alkyl halides, for example, has been successfully demonstrated in continuous flow systems, offering improved yields and safety, especially when dealing with potentially hazardous intermediates. mdpi.com A continuous flow process for producing benzylamine from benzyl (B1604629) alcohol and ammonia (B1221849) has also been developed, showcasing the feasibility of this technology for industrial-scale amine production. hw.ac.ukgoogle.com Such a setup for this compound would involve pumping the precursor, 4-(allyloxy)benzyl halide or alcohol, along with an aminating agent through a heated reactor containing a packed-bed catalyst.

Automated synthesis platforms, often utilizing pre-packaged reagent capsules, further enhance efficiency by minimizing manual intervention. acs.orgsynplechem.com These systems can perform complex multi-step reactions, including reductive aminations and protective group manipulations, which are relevant to the synthesis of functionalized benzylamines. researchgate.netsigmaaldrich.com An automated platform could be programmed to synthesize a library of derivatives of this compound by varying the starting materials, allowing for high-throughput screening in drug discovery or materials science. nih.gov

The key parameters for a hypothetical flow synthesis are outlined in the table below.

ParameterDescriptionPotential Value Range
Reactants 4-(allyloxy)benzaldehyde, Ammonia, Hydrogen SourceStoichiometric or slight excess of ammonia
Catalyst Packed-bed heterogeneous catalyst (e.g., Cu/SiO₂, Au/TiO₂) hw.ac.uk---
Temperature Optimized for catalyst activity and reaction rate80–200 °C google.com
Pressure Maintained to keep reactants in the desired phase1–10 bar
Flow Rate Determines the residence time in the reactor1–10 mL/min mdpi.com
Residence Time Time reactants spend in the catalytic zone5–20 minutes mdpi.com

Exploration of Novel Catalytic Systems for this compound Transformations

The functional groups within this compound—the primary amine, the allyl ether, and the phenyl ring—are all amenable to further chemical transformations through novel catalytic systems. Research in this area focuses on developing catalysts that offer higher selectivity, broader functional group tolerance, and milder reaction conditions.

The allyloxy group is a key site for functionalization. While often used as a protecting group, its direct transformation is of significant interest. Recent advances have shown that low-valent cobalt complexes can effectively catalyze the O-deallylation of allyloxyarenes under mild conditions, providing a valuable method for deprotection. researchgate.netresearchgate.net Furthermore, catalysts based on group IX metals like rhodium and iridium are being explored for the direct C-H functionalization of allylic systems, which could enable the introduction of new functional groups onto the allyl chain of this compound without pre-functionalization. rsc.org

The primary amine can be transformed using a variety of catalytic methods. For example, iridium- and palladium-catalyzed reactions can be used for the functionalization of related aromatic amines. nih.gov The aromatic ring itself can undergo regioselective functionalization. Gallium-catalyzed processes have been developed for the double C-H functionalization of alkyl groups, and similar principles could be explored for the modification of the aromatic core of this compound. nih.gov

The table below highlights potential catalytic transformations for this compound.

Functional GroupTransformationCatalyst SystemPotential Product
Allyl Ether O-DeallylationLow-valent Cobalt researchgate.netresearchgate.net4-(Aminomethyl)phenol
Allyl Group C-H FunctionalizationRhodium/Iridium rsc.orgFunctionalized allyl derivatives
Amine N-ArylationPalladium/CopperN-Aryl derivatives
Aromatic Ring C-H BorylationIridium nih.govBorylated phenyl derivatives

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting chemical reactivity and guiding synthetic efforts. nih.gov By calculating the electronic properties of molecules, DFT can help researchers understand reaction mechanisms, predict the most likely sites for reaction, and design more effective catalysts. researchgate.netfrontiersin.org

For this compound, DFT calculations can provide insights into the reactivity of its different functional groups. For example, by mapping the molecular electrostatic potential (MESP), researchers can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's stability and charge-transfer properties. researchgate.netfrontiersin.org

Such computational studies can be used to:

Predict Reaction Outcomes: By modeling the transition states of potential reactions, the most energetically favorable pathway can be identified, saving significant experimental time and resources.

Explain Reactivity: DFT can elucidate the thermodynamic and kinetic factors that govern a reaction, such as calculating bond dissociation enthalpies to predict the ease of a particular bond cleavage. nih.govmdpi.com

Design Novel Catalysts: By understanding the electronic interactions between a catalyst and the substrate, new and more efficient catalysts can be designed in silico before being synthesized in the lab.

The table below lists key computational descriptors and their significance for predicting the reactivity of this compound.

Computational DescriptorSignificancePredicted Reactivity Insight
HOMO/LUMO Energies Indicates electron-donating/accepting ability. frontiersin.orgPredicts susceptibility to oxidation/reduction and participation in charge-transfer interactions.
Molecular Electrostatic Potential (MESP) Maps charge distribution. researchgate.netIdentifies sites for nucleophilic (e.g., amine nitrogen) and electrophilic attack.
Fukui Functions Quantifies the change in electron density. frontiersin.orgPinpoints the most reactive atoms for electrophilic, nucleophilic, and radical attack.
Bond Dissociation Enthalpy (BDE) Energy required to break a bond homolytically. nih.govPredicts the likelihood of C-H or O-C bond cleavage in radical reactions.

By leveraging these advanced computational tools, the future development and application of this compound can be pursued with greater precision and efficiency.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (4-(Allyloxy)phenyl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted synthesis under ammonium chloride catalysis (130°C, 10 min) achieves an 83% yield of urea derivatives, as demonstrated in the synthesis of 1-(4-(Allyloxy)benzyl)urea . Key factors include solvent choice (e.g., DMF for solubility), temperature control to prevent decomposition, and post-reaction purification via acid precipitation or column chromatography. Purity validation using HPLC and NMR ensures reproducibility.

Q. How can structural analogs of this compound be designed to explore substituent effects?

  • Methodological Answer : Replace the allyloxy group with propargyloxy (as in 1-(4-(Prop-2-yn-1-yloxy)benzyl)urea, 83% yield ) or halogen substituents (e.g., chloro in [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine ). Comparative analysis via spectroscopic techniques (FT-IR, 1^1H/13^13C NMR) and computational modeling (DFT) can reveal electronic and steric impacts on reactivity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of aerosols, wear nitrile gloves, and employ explosion-proof equipment during high-temperature reactions. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological activity?

  • Methodological Answer : Introduce bioisosteres (e.g., morpholinoethoxy or tetrahydropyranyloxy groups ) to enhance metabolic stability. Test activity via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with substituent polarity (logP values) and steric bulk (molecular volume calculations). For example, allyloxy derivatives may exhibit improved CNS penetration compared to bulkier analogs .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., pH, temperature, solvent) to ensure consistency.
  • Step 2 : Use orthogonal analytical methods (e.g., LC-MS for purity, SPR for binding kinetics) to confirm compound integrity.
  • Step 3 : Perform meta-analyses of published data, focusing on structural outliers (e.g., discrepancies between allyloxy vs. propargyloxy derivatives ).

Q. How can computational tools predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Train models on datasets of similar benzylamine derivatives to predict IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.